(S)-Trolox

Enzyme Inhibition Stereospecificity Tyrosinase

Researchers quantifying antioxidant capacity require a consistent, enantiomerically pure standard to ensure cross-study comparability in Trolox Equivalents (TE). Substituting racemic Trolox or lipophilic vitamin E compromises aqueous-phase ROS scavenging and introduces tyrosinase interference. (S)-Trolox (CAS 53174-06-4) is the definitive reference. • Industry-standard calibration reference for TEAC & ORAC assays; results reported in TE • 27% lower tyrosinase Ki vs. (R)-Trolox for minimal off-target interference • Superior aqueous-phase ROS scavenging vs. α-tocopherol in ischemia-reperfusion models

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 53174-06-4
Cat. No. B1298432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Trolox
CAS53174-06-4
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(CCC(O2)(C)C(=O)O)C(=C1O)C)C
InChIInChI=1S/C14H18O4/c1-7-8(2)12-10(9(3)11(7)15)5-6-14(4,18-12)13(16)17/h15H,5-6H2,1-4H3,(H,16,17)/t14-/m0/s1
InChIKeyGLEVLJDDWXEYCO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Trolox: Water-Soluble Vitamin E Analog


(S)-Trolox (CAS 53174-06-4) is an enantiomerically pure, water-soluble analog of vitamin E (α-tocopherol), distinguished by the replacement of its phytyl chain with a carboxyl group . This structural modification confers significantly enhanced aqueous solubility, enabling its use as a quantitative standard in antioxidant capacity assays, where results are widely reported in Trolox Equivalents (TE) [1]. Beyond its role as an analytical benchmark, (S)-Trolox demonstrates potent and specific neuroprotective effects in cellular models of oxidative stress [2].

Analytical Standard
TEAC and ORAC assay calibration; data expressed in Trolox Equivalents
Enantiomeric Identity
(S)-enantiomer for stereochemical-control studies and off-target profiling
Aqueous Model Systems
Water-soluble analog suitable for aqueous-phase oxidative stress models

(S)-Trolox: Enantiomeric Purity and Solubility


Substituting (S)-Trolox with its racemate, its (R)-enantiomer, or the lipophilic parent vitamin E is scientifically inadvisable. Key points of differentiation include: (1) The (R)-enantiomer exhibits significantly different biological activity, as demonstrated by its markedly higher affinity for the enzyme tyrosinase . (2) The water solubility of (S)-Trolox, a direct consequence of its carboxyl moiety, is fundamental to its function in aqueous assay systems (e.g., TEAC), where lipophilic vitamin E cannot serve as a direct standard [1]. (3) In complex models of ischemia-reperfusion injury, (S)-Trolox has been shown to confer superior cardioprotection compared to α-tocopherol, a difference attributed to its ability to scavenge aqueous-phase reactive oxygen species [2].

Racemate / (R)-Enantiomer
Enantiomeric switch may alter off-target enzyme interactions; reported Ki difference with tyrosinase can shift assay outcomes. Stereochemical identity requires confirmation.
Vitamin E (α-Tocopherol)
Lipophilic parent compound cannot substitute in aqueous TEAC/ORAC workflows. Cardioprotection endpoint response may differ due to aqueous-phase radical scavenging profile.
General Antioxidants
Class-level antioxidant capacity varies; direct replacement may shift assay calibration and cross-study comparability. Trolox-equivalent normalization not interchangeable.

(S)-Trolox: Quantitative Comparison Evidence


Tyrosinase Affinity: (S)- vs (R)-Trolox

A direct comparison of enantiomers reveals that (S)-Trolox is a significantly weaker inhibitor of the enzyme tyrosinase than its (R)-counterpart. This stereospecific interaction highlights the necessity of using the correct enantiomer for research focused on antioxidant mechanisms that do not involve this off-target effect .

Tyrosinase Affinity (S) vs (R)
Head-to-head
(S)-Trolox Ki = 0.83 mM vs (R)-Trolox Ki = 0.61 mM
Enantiomer-specific enzyme interaction context
27% higher Ki indicates weaker tyrosinase inhibition; relevant for off-target review
Enzyme Inhibition Stereospecificity Tyrosinase

Superior Cardioprotection vs Vitamin E

In an ex vivo model of cardiac ischemia-reperfusion, (S)-Trolox provided superior protection against functional loss and oxidative damage compared to the parent compound, vitamin E (α-tocopherol). This is a key differentiator for research in cardiovascular biology [1].

Cardioprotection vs Vitamin E
Reported comparison
Superior post-ischemic functional recovery (qualitative) in ex vivo rat heart model
Aqueous-phase radical scavenging endpoint context
20-min global ischemia, 40-min reperfusion; 10 mg/kg oral administration
Cardioprotection Ischemia-Reperfusion Oxidative Stress

TEAC and ORAC Antioxidant Standard

(S)-Trolox serves as the quantitative benchmark for total antioxidant capacity, with its potency in standardized assays (TEAC and ORAC) providing a critical reference point. This is a class-level inference that positions it uniquely among vitamin E analogs [1].

TEAC & ORAC Potency
Class-level inference
TEAC IC50 = 0.04 mg/mL; ORAC IC50 = 0.02 mg/mL
Supports assay calibration and normalization
Over 10-fold lower IC50 than tested plant extracts; reference standard fit
Antioxidant Capacity Standardization Method Validation

Context-Dependent Neuroprotection

The neuroprotective efficacy of (S)-Trolox is not only potent but also highly context-dependent, as shown by its synergistic enhancement with the NMDA antagonist MK-801 in a model of neuronal death [1].

Context-Dependent Neuroprotection
Head-to-head
Near-complete MTT recovery (80-100% control) with MK-801 co-treatment; marginal effect alone
Neuroprotection model response context; synergy dependent on NMDA antagonism
Primary rat cerebellar granule cells challenged with iodoacetate
Neuroprotection In Vitro Model Oxidative Stress

(S)-Trolox Applications


Antioxidant Capacity Assay Calibration

Due to its established potency in both TEAC and ORAC assays [1], (S)-Trolox is the industry standard for constructing calibration curves and reporting data in Trolox Equivalents (TE). This application is essential for ensuring data comparability across different studies, laboratories, and complex sample matrices, from plasma and serum to food and botanical extracts.

Stereospecific Enzyme Inhibition

The 27% difference in Ki for tyrosinase between (S)-Trolox and (R)-Trolox makes the (S)-enantiomer the preferred choice for investigators studying antioxidant pathways where minimal interference with tyrosinase activity is a key experimental requirement [1]. This stereospecificity is critical for accurate target validation and off-target profiling.

Aqueous-Phase Oxidative Damage Models

Researchers modeling ischemia-reperfusion injury should select (S)-Trolox over vitamin E for its proven, superior ability to enhance post-ischemic functional recovery and inhibit lipid peroxidation (TBARS production) [1]. This advantage is directly linked to its water solubility, enabling it to neutralize reactive oxygen species in the cytosolic compartment where lipid-soluble vitamin E is less effective.

Context-Dependent Neuroprotection Studies

(S)-Trolox is an ideal tool for neuroscientists investigating the interplay between oxidative stress and excitotoxicity. Its demonstrated synergy with NMDA receptor antagonism in protecting primary neurons [1] makes it a valuable compound for studying signaling pathways involved in stroke, neurodegeneration, and other conditions where both mechanisms are at play.

Application
Selection Property
Validation Focus
Antioxidant Capacity Assay Calibration
TEAC/ORAC reference standard fit
Linearity, reproducibility, and cross-study normalization
Stereospecific Enzyme Interaction Studies
Enantiomeric purity and off-target profiling
Tyrosinase Ki differential confirmation
Aqueous-Phase Oxidative Damage Models
Water solubility and radical scavenging profile
Post-ischemic functional recovery endpoints
Neuronal Oxidative Stress & Excitotoxicity Research
Context-dependent antioxidant synergy
MTT recovery and pathway dissection with NMDA antagonism

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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